

Application Notes and Protocols for Assessing RU-521 Efficacy In Vivo

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Compound of Interest

Compound Name: RU-521

Cat. No.: B610591

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Introduction

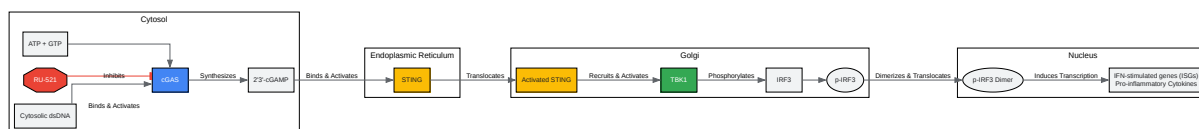
RU-521 is a potent and specific small molecule inhibitor of cyclic GMP-AMP synthase (cGAS). [1] It primarily targets murine cGAS but also demonstrates cross-species inhibitory activity against human cGAS. [2][3] The cGAS enzyme is a key cytosolic DNA sensor that, upon activation by misplaced self-DNA or foreign DNA, triggers the STING (Stimulator of Interferon Genes) signaling pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. [1] Dysregulation of the cGAS-STING pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases. [4][5] Consequently, **RU-521** serves as a critical research tool for studying the in vivo roles of cGAS and as a potential therapeutic lead for these conditions.

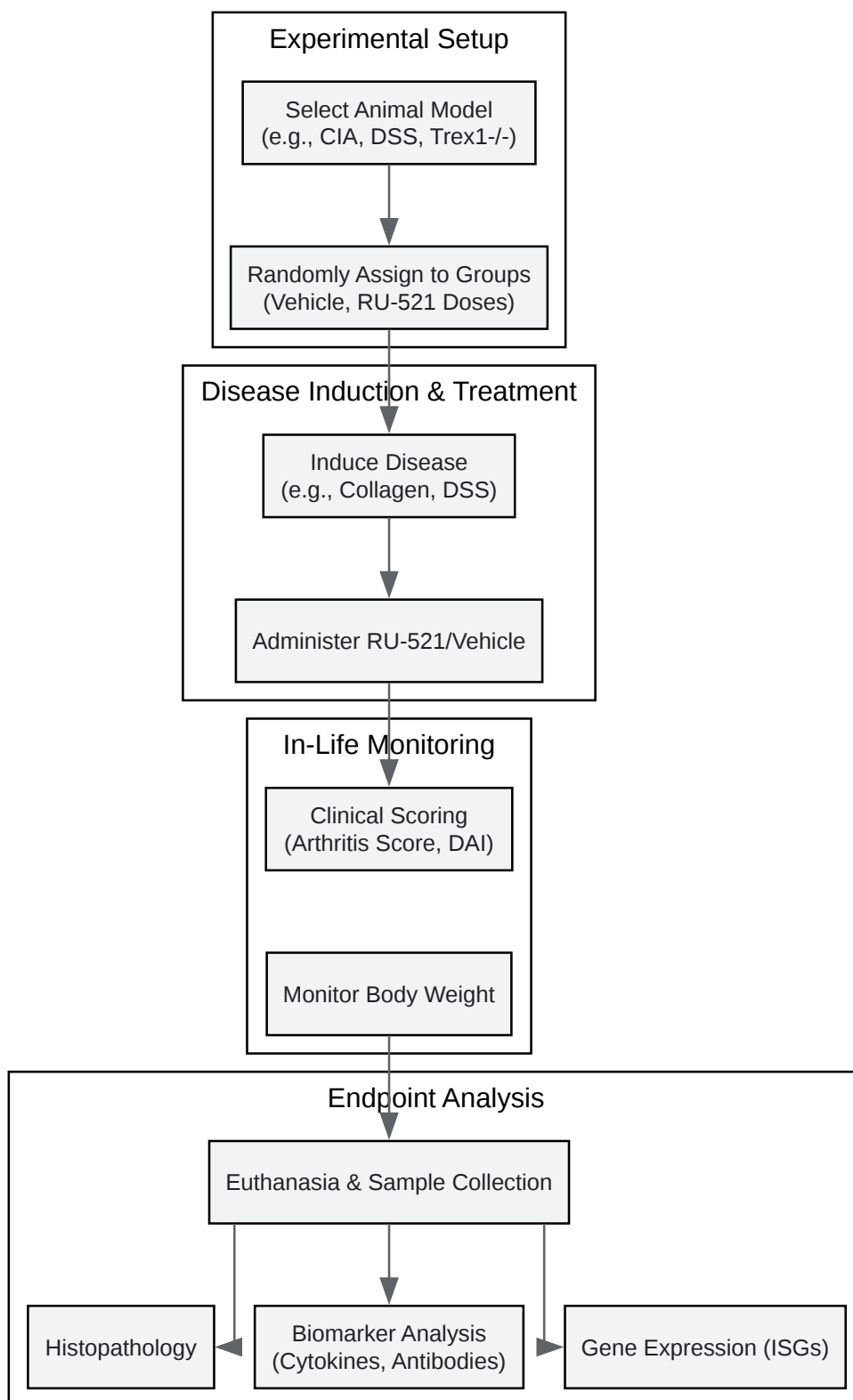
These application notes provide detailed methodologies for assessing the in vivo efficacy of **RU-521** in relevant preclinical models of autoimmune and inflammatory diseases.

Mechanism of Action: The cGAS-STING Signaling Pathway

Cytosolic double-stranded DNA (dsDNA), a danger-associated molecular pattern (DAMP), binds to and activates cGAS. Activated cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP) from ATP and GTP. 2'3'-cGAMP then binds to the STING

protein located on the endoplasmic reticulum, inducing a conformational change and its translocation to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN- α/β) and other inflammatory genes. **RU-521** exerts its inhibitory effect by binding to the catalytic pocket of cGAS, thereby preventing the synthesis of 2'3'-cGAMP.[4]





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References

- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The role of cGAS-STING signaling in rheumatoid arthritis: from pathogenesis to therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
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